molecular formula C9H5F2NO B13101022 4-(2,2-Difluoroacetyl)benzonitrile

4-(2,2-Difluoroacetyl)benzonitrile

Cat. No.: B13101022
M. Wt: 181.14 g/mol
InChI Key: OVYQZGCUURMXIE-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroacetyl)benzonitrile (CAS: 1176519-89-3) is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a 2,2-difluoroacetyl group at the para position. Its molecular formula is C₉H₅F₂NO, with a molecular weight of 195.13 g/mol. The compound is synthesized via a difluorination/fragmentation process using 4-(4,4,4-trifluoro-3-oxopentanoyl)benzonitrile as a precursor, yielding 70% as a yellow oil . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 8.08 (d, J = 8.4 Hz, 2H), 7.83 (d, J = 8.4 Hz, 2H), 6.52 (t, J = 52.0 Hz, 1H) ppm.
  • ¹³C NMR: δ 183.3 (t, J = 26.0 Hz), 134.5, 133.2, 129.2, 118.5, 116.3 (t, J = 248.0 Hz), 113.9 ppm.
  • ¹⁹F NMR: δ -108.2 (d, J = 52.0 Hz) ppm .

The difluoroacetyl group enhances electrophilicity, making this compound a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

4-(2,2-difluoroacetyl)benzonitrile

InChI

InChI=1S/C9H5F2NO/c10-9(11)8(13)7-3-1-6(5-12)2-4-7/h1-4,9H

InChI Key

OVYQZGCUURMXIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroacetyl)benzonitrile can be achieved through multiple synthetic routes. One common method involves the reaction of 4-(4,4,4-trifluoro-3-oxobutanoyl)benzonitrile with Selectfluor in acetonitrile under an inert atmosphere at 90°C for 3 hours. This is followed by the addition of water and further reaction under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of alkyl benzene as a solvent, with cuprous iodide, potassium iodide, and N,N’-dimethyldiamine as composite catalysts. The reaction between 2,4-difluorobromobenzene and sodium cyanide is carried out under nitrogen protection at 100-150°C for 20-48 hours .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroacetyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

Table 1: Synthesis Overview

MethodDescriptionReference
One-pot synthesisInvolves difluorination of diketones
Silane-mediated reactionsUtilizes silanes for amidation and difluoroethylation

Biological Applications

4-(2,2-Difluoroacetyl)benzonitrile has shown potential in biological applications, particularly as a precursor for compounds that exhibit cytoprotective activity. Research indicates that α,α-difluoromethyl ketones can act as reversible inhibitors of serine and cysteine proteases . These enzymes are critical in various biological processes, including cell signaling and apoptosis.

Case Study: Cytoprotective Activity

In one study, a fluorinated pseudopeptide derived from α,α-difluoromethyl ketone exhibited cytoprotective effects against human coronaviruses. The docking studies suggested that this activity might stem from reversible inhibition of the coronavirus main proteases (Mpro), highlighting the compound's potential in antiviral drug development .

Chemical Properties and Reactivity

The unique chemical properties of this compound allow it to participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the difluoroacetyl group. This reactivity opens avenues for synthesizing more complex molecules with potential therapeutic applications.

The pharmaceutical industry is increasingly interested in compounds like this compound due to their ability to modify biological activity through structural variations. The compound's derivatives may serve as scaffolds for developing new drugs targeting specific diseases.

Research Insights

Recent studies have explored the use of difluoromethyl ketones as active pharmaceutical ingredients (APIs). These compounds have been linked to improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroacetyl)benzonitrile involves its interaction with specific molecular targets. The difluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can also interact with enzymes and proteins, potentially affecting biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares 4-(2,2-difluoroacetyl)benzonitrile with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point/Physical State Yield Key Applications/Findings References
This compound -CN, -COCF₂H (para) 195.13 Yellow oil 70% Precursor for fluorinated pharmaceuticals; studied in radical fluorination reactions
4-(2,2,2-Trifluoroacetyl)benzonitrile -CN, -COCF₃ (para) 199.13 Not reported Not reported Higher electron-withdrawing effect; used in agrochemical synthesis
4-(4-(2,2-Dichloroacetyl)-2-nitrophenoxy)benzonitrile -CN, -O-C₆H₃(NO₂)-COCCl₂ (para) 361.16 White solid (159–162°C) 68% PDHK1 inhibitor; anticancer research
4-(2-Fluoro-4-(4-fluorophenyl))benzonitrile -CN, -F, -C₆H₄F (para/meta) 215.20 Not reported Not reported Pharmaceutical intermediate (e.g., kinase inhibitors)
Key Observations:
  • Biological Activity : The dichloroacetyl-nitro derivative shows potent PDHK1 inhibition (IC₅₀ = 12 nM) due to synergistic effects of the nitro and dichloro groups, enhancing binding to enzyme active sites .
  • Physical State : Fluoroacetyl derivatives (e.g., difluoro, trifluoro) are often oils, while nitro- and chloro-substituted analogs crystallize as solids due to increased polarity .

Spectroscopic and Reactivity Differences

  • NMR Shifts : The difluoroacetyl group in this compound shows a distinct ¹⁹F NMR signal at δ -108.2 ppm (doublet), whereas trifluoroacetyl analogs exhibit upfield shifts (δ -60 to -70 ppm) due to increased electron density .
  • Reactivity : Difluoroacetyl derivatives undergo selective fluorination with nucleophiles (e.g., amines), while chloroacetyl analogs are prone to hydrolysis under basic conditions .

Biological Activity

4-(2,2-Difluoroacetyl)benzonitrile is a unique organic compound characterized by its difluoroacetyl and cyano functionalities. With the molecular formula C10H6F2N2O and a molecular weight of approximately 210.16 g/mol, this compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for precise control over the final product's purity and yield. The general synthetic route includes:

  • Starting Materials : The synthesis begins with benzonitrile and difluoroacetyl chloride.
  • Reactions :
    • The first step involves the nucleophilic substitution of the cyano group on benzonitrile.
    • Subsequent steps include purification processes such as recrystallization or chromatography.

This method yields a compound with enhanced reactivity due to the presence of both difluoroacetyl and cyano groups, making it a valuable candidate for further biological evaluation .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on related nitrile compounds demonstrated broad-spectrum antibacterial efficacy against various pathogens, including enteric bacteria. The mechanism of action involved inducing stress on bacterial cell envelopes, leading to cell death through ATP dissipation .

Antifungal Activity

In addition to antibacterial properties, there is evidence suggesting that compounds with similar structures can also possess antifungal activities. A study evaluated the antifungal efficacy of Bacillus-derived lipopeptides against Candida glabrata, highlighting the potential for structural analogs like this compound to exhibit similar effects in biofilm inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The difluoroacetyl group may interact with lipid membranes, altering permeability and leading to cell lysis.
  • Enzyme Inhibition : The cyano group can act as a reactive site for enzyme inhibition, affecting metabolic pathways in microbial cells.
  • Biofilm Disruption : Similar compounds have shown efficacy in disrupting biofilms formed by pathogenic bacteria and fungi, which is crucial for treating chronic infections .

Case Studies

StudyFocusFindings
Study on IITR00210Antibacterial activityDemonstrated significant bactericidal effects against enteropathogens with a reduction in bacterial counts >3 Log CFU .
Antifungal Lipopeptide StudyBiofilm inhibitionShowed that lipopeptides disrupted C. glabrata biofilms significantly when combined with fluconazole .

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